DO3A-Thiol TFA Salt is a compound classified under the category of chelating agents, specifically designed for use in medical imaging and therapeutic applications. This compound features a thiol group, which enhances its reactivity and binding properties, particularly in the context of metal ion coordination. The trifluoroacetic acid salt form of DO3A-Thiol improves its solubility and stability, making it suitable for various biochemical applications.
The compound is derived from the macrocyclic ligand 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A), which is known for its high stability and strong binding affinity to lanthanide ions. The introduction of a thiol group allows for further functionalization and application in bioconjugation processes. The trifluoroacetic acid salt form is commonly used to facilitate the handling and purification of the compound in laboratory settings .
DO3A-Thiol TFA Salt is classified as a macrocyclic ligand and a metal chelator. Its structural features allow it to effectively bind metal ions, particularly gadolinium(III), which is often utilized in magnetic resonance imaging (MRI) as a contrast agent. The thiol functionality enhances its potential for forming stable complexes with various biomolecules, thereby expanding its utility in biomedical research .
The synthesis of DO3A-Thiol TFA Salt typically involves the modification of the DO3A framework to introduce the thiol group. This can be achieved through various chemical reactions, including:
The synthesis process may include multiple steps involving protection-deprotection sequences, purification techniques such as high-performance liquid chromatography (HPLC), and characterization methods like nuclear magnetic resonance (NMR) spectroscopy to confirm the structure of the final product .
The molecular formula for DO3A-Thiol TFA Salt is . Its structure consists of a core DO3A framework with a thiol (-SH) group attached, enhancing its reactivity towards metal ions.
DO3A-Thiol TFA Salt participates in various chemical reactions due to its functional groups:
The reactivity of the thiol group can be influenced by environmental factors such as pH and the presence of other reactive species. Reaction conditions must be optimized to ensure high yields and purity of the desired products.
The mechanism of action for DO3A-Thiol TFA Salt primarily revolves around its ability to bind metal ions and facilitate their delivery into biological systems. Upon administration:
Studies have shown that gadolinium complexes formed with DO3A derivatives exhibit improved stability and reduced toxicity compared to traditional linear chelators like diethylenetriaminepentaacetic acid (DTPA) .
Relevant data indicate that the compound maintains its integrity under physiological conditions, making it suitable for biological applications .
DO3A-Thiol TFA Salt has several scientific uses:
Solid-phase peptide synthesis (SPPS) represents the cornerstone methodology for assembling DO3A-thiol derivatives, leveraging Fmoc/tBu strategies for orthogonal protection. The synthesis initiates with TentaGel S RAM Cys(Trt)Fmoc resin, where cysteine serves as the anchor point for sequential amino acid coupling. Fmoc-Bhoc-protected PNA monomers are incorporated using HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) as the coupling agent, which achieves near-quantitative yields even for sterically hindered macrocyclic intermediates [8]. Extended coupling times (≥10 hours) are critical for introducing the DO3A-thiol moiety due to its bulky triazacyclododecane structure [8]. Post-assembly, cleavage from the resin employs TFA/TIS/phenol (85:5:10 v/v/v), simultaneously removing side-chain protections while liberating the thiol functionality.
A key optimization involves backbone amide protection (e.g., pseudoproline dipeptides) to suppress aspartimide formation during base-driven Fmoc deprotection steps. This is particularly vital for sequences containing aspartic acid or cysteine residues, where piperidine-induced side reactions can generate 3-(1-piperidinyl)alanine by-products [1] [7]. Automated synthesizers enable precise control over deprotection cycles (20% piperidine/DMF), while in-line UV monitoring (301 nm) confirms Fmoc removal efficiency [1].
Table 1: SPPS Parameters for DO3A-Thiol Synthesis
Parameter | Standard Protocol | Optimization for DO3A-Thiol |
---|---|---|
Resin | TentaGel S RAM Cys(Trt)Fmoc | Same |
Coupling Agent | HATU/Diisopropylcarbodiimide (DIC) | HATU with extended coupling (10h) |
Fmoc Deprotection | 20% piperidine/DMF, 2 × 5 min | Monitored at 301 nm |
Cleavage Cocktail | TFA/TIS/water (95:2.5:2.5) | TFA/TIS/phenol (85:5:10) |
Critical Side Reaction | Aspartimide formation | Backbone protection (pseudoprolines) |
Trifluoroacetic acid (TFA) is integral to DO3A-thiol purification, serving dual roles as a cleavage reagent and counterion source during salt formation. Residual TFA in the final product exists as a peptide-TFA salt (empirical formula: C₁₈H₃₃N₅O₇S·2CF₃CO₂H), where TFA anions bind protonated amines of the macrocycle and linker amines [4]. This salt form enhances solubility in aqueous buffers but introduces complications: TFA can disrupt peptide secondary structures and interfere with biological assays by altering electrostatic interactions [4].
TFA removal employs iterative HCl counterion exchange:
Thiol oxidation during DO3A synthesis necessitates strategic protection schemes. The triphenylmethyl (Trt) group predominates due to its acid lability (compatible with TFA cleavage) and steric bulk that prevents disulfide formation. Trt deprotection occurs concomitantly with resin cleavage using TFA cocktails, generating trityl carbocation by-products detectable at 430 nm [7]. For longer syntheses involving orthogonal disulfide bridging, acetamidomethyl (Acm) serves as an alternative. Acm stability toward TFA allows selective on-resin deprotection via iodine oxidation (0.05 M I₂ in MeOH/H₂O) post-cleavage [7].
Racemization at cysteine α-carbons poses additional risks during activation/coupling. Phosphonium-based coupling agents (e.g., PyBOP) suppress epimerization more effectively than carbodiimides by minimizing base-catalyzed enolization [1]. Additionally, pseudoproline dipeptides at Asp-Cys or Cys-Gly sequences prevent aspartimide formation and cysteine alkylation by piperidine [1] [7].
Table 2: Thiol-Protecting Groups for Cysteine in DO3A Synthesis
Protecting Group | Deprotection Conditions | Orthogonality | Application Context |
---|---|---|---|
Trt (Triphenylmethyl) | 1–5% TFA in DCM, or TFA cocktails | Acid-labile; orthogonal to Fmoc/tBu | Standard SPPS; direct cleavage |
Acm (Acetamidomethyl) | I₂ (0.05 M in MeOH/H₂O) | Oxidative; stable to acids/bases | Disulfide bridging |
Mmt (4-Methoxytrityl) | 0.5–1% TFA in DCM | Highly acid-labile; orthogonal to Trt | Sequential deprotection schemes |
Linker architecture dictates the bioreactivity and conjugation efficiency of DO3A-thiol. Three dominant designs exist:
Hydrophobic alkyl linkers (e.g., nonyl chains) maximize van der Waals interactions with human serum albumin (HSA). Molecular docking reveals binding energies of −471 kcal/mol when the nonyl chain occupies a hydrophobic channel near Cys34, enhancing relaxivity by 35% upon HSA binding [3]. However, these linkers exhibit limited water solubility, necessitating co-solvents like DMSO for bioconjugation.
PEG-based linkers (e.g., 3,6-dioxanonyl) address solubility constraints. The ethylene oxide repeats (n = 4–8) confer hydrophilicity (logP < −2.5) while maintaining HSA affinity (−453 kcal/mol) [3] [5]. Thiol-PEG-carboxylic acid derivatives (e.g., HS-PEG₃₀₀₀-COOH) enable EDC/NHS-mediated amide coupling to targeting vectors like antibodies or peptides [5].
Cleavable arylsulfonamide linkers represent innovations for redox-sensitive drug delivery. Electron-deficient sulfonamides undergo nucleophilic displacement by glutathione (GSH), leveraging intracellular thiol gradients (1–10 mM GSH vs. 1–10 µM extracellularly). Half-lives in human serum exceed 10 days, ensuring circulatory stability prior to cellular internalization [6].
Table 3: Performance Metrics of DO3A-Thiol Linker Designs
Linker Type | Conjugation Chemistry | HSA Binding Energy (kcal/mol) | Solubility (logP) | Serum Stability (t₁/₂) |
---|---|---|---|---|
Hydrophobic alkyl (C9) | Thioether formation | −471 | 2.8 | >14 days |
PEG-based (3,6-dioxanonyl) | EDC/NHS amidation | −453 | −2.7 | >14 days |
Arylsulfonamide (cleavable) | Michael addition to maleimide | Not applicable | −1.2 | 10 days |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3